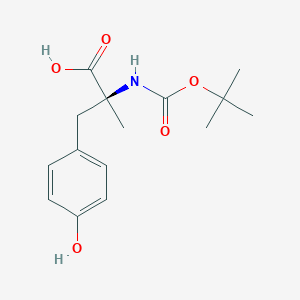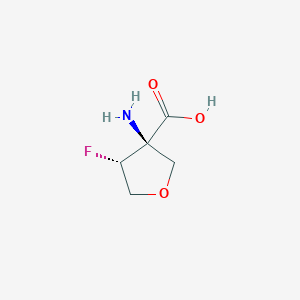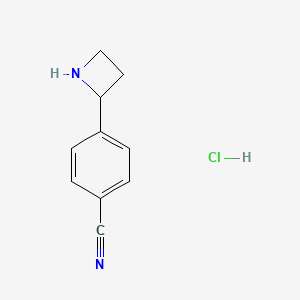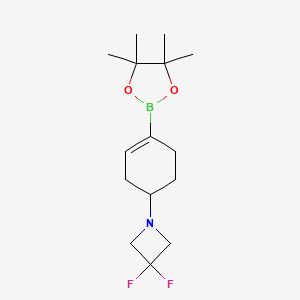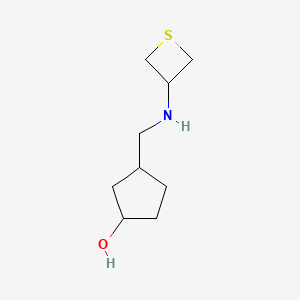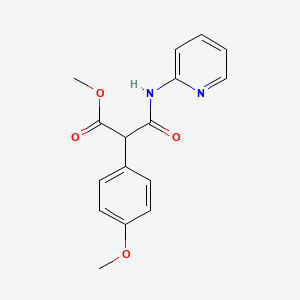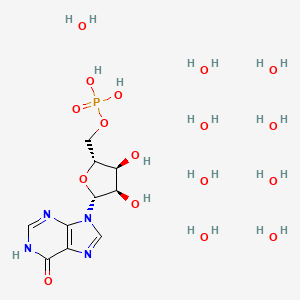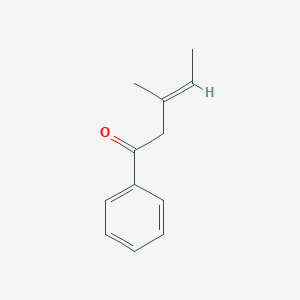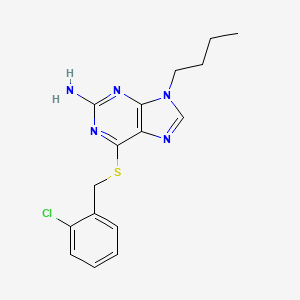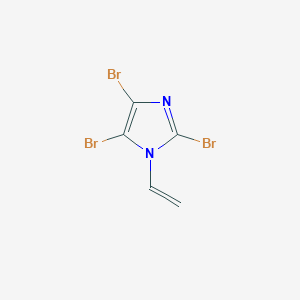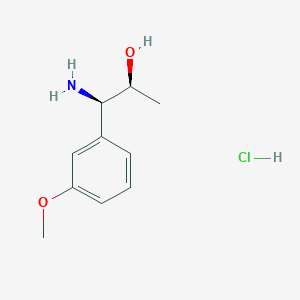
2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by the presence of an amino group, a chloromethyl-substituted phenyl ring, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid typically involves the chloromethylation of a phenylalanine derivative. One common method includes the reaction of 2-Amino-3-phenylpropanoic acid with formaldehyde and hydrochloric acid to introduce the chloromethyl group onto the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-Amino-3-(4-carboxyphenyl)propanoic acid.
Reduction: 2-Amino-3-(4-methylphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2-Amino-3-phenylpropanoic acid: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.
2-Amino-3-(4-methylphenyl)propanoic acid:
Uniqueness: 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
2-amino-3-[4-(chloromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
Clé InChI |
BPARMBYKTQILIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


